molecular formula C11H13ClN2O2 B1440761 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile CAS No. 1122661-16-8

2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile

Cat. No. B1440761
Key on ui cas rn: 1122661-16-8
M. Wt: 240.68 g/mol
InChI Key: PKRRYKXWKZGSPF-UHFFFAOYSA-N
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Patent
US08349835B2

Procedure details

A mixture of 2-nitro-4-chloropropoxy-5-methoxy-benzonitrile (0.563 g, 2.24 mmol), Pd/C (0.035 g) and anhydrous ethanol (25.0 mL) were added into a round bottom flask. The solution was stirred and heated under reflux. Cyclohexene (1.15 mL) was added and refluxed until the disappearance of the starting materials as monitored by TLC. After cooling, the resulting mixture was filtered and washed with ethanol. The filtrate was concentrated to yield a solid product. The crude product was suspended in anhydrous ethanol (4 ml), stirred at 40° C. to react for 30 min, then cooled to room temperature, filtered and air-dried to yield light yellow solid product (0.352 g) with a recovery rate of 71%.
Quantity
0.563 g
Type
reactant
Reaction Step One
Name
Quantity
0.035 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[C:10]([O:12][CH2:13][CH2:14][CH2:15][Cl:16])[C:9]([O:17][CH3:18])=[CH:8][C:5]=1[C:6]#[N:7])([O-])=O.C1CCCCC=1>C(O)C.[Pd]>[NH2:1][C:4]1[CH:11]=[C:10]([O:12][CH2:13][CH2:14][CH2:15][Cl:16])[C:9]([O:17][CH3:18])=[CH:8][C:5]=1[C:6]#[N:7]

Inputs

Step One
Name
Quantity
0.563 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C=C(C(=C1)OCCCCl)OC
Name
Quantity
0.035 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.15 mL
Type
reactant
Smiles
C1=CCCCC1
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added into a round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed until the disappearance of the starting materials
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to yield a solid product
STIRRING
Type
STIRRING
Details
stirred at 40° C.
CUSTOM
Type
CUSTOM
Details
to react for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C=C(C(=C1)OCCCCl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.352 g
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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